Z-beta-Ala-osu

Overview

Description

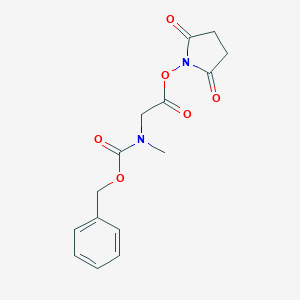

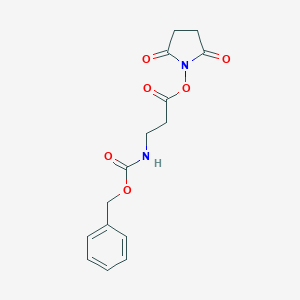

“Z-beta-Ala-osu” is an alanine derivative . It is a compound used in peptide synthesis as a coupling reagent . It is a derivative of succinimide and Z-b-Alanine, two chemical compounds that are commonly used in organic synthesis .

Synthesis Analysis

The synthesis of Z-beta-Ala-osu involves several chemical reactions and purification steps .

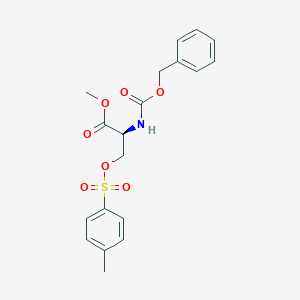

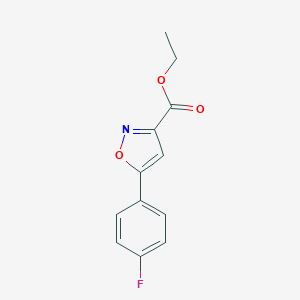

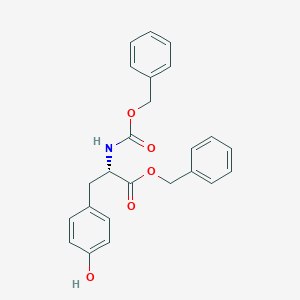

Molecular Structure Analysis

The molecular formula of Z-beta-Ala-osu is C15H16N2O6 . It has an average mass of 320.297 Da and a monoisotopic mass of 320.100830 Da . Z-beta-Ala-osu contains total 40 bond(s); 24 non-H bond(s), 10 multiple bond(s), 7 rotatable bond(s), 4 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), and 1 hydroxylamine(s) (aliphatic) .

Chemical Reactions Analysis

Z-beta-Ala-osu is involved in several chemical reactions during its synthesis . It is also used in peptide synthesis as a coupling reagent .

Physical And Chemical Properties Analysis

Z-beta-Ala-osu has a molecular weight of 320.3 . It appears as a solid, white to off-white in color .

Scientific Research Applications

Plant Osmoprotection

- Beta-Alanine Betaine Synthesis in Plumbaginaceae : Beta-Alanine (beta-Ala) betaine, an osmoprotective compound found in the Plumbaginaceae family, aids plant tolerance to salinity and hypoxia. The synthesis of beta-Ala betaine in Limonium latifolium involves S-adenosyl-L-methionine-dependent N-methylation of beta-Ala. This pathway is an interesting target for metabolic engineering aimed at enhancing stress tolerance in plants (Rathinasabapathi, Fouad, & Sigua, 2001).

Peptide Conformation

- Dehydrophenylalanine Containing Peptides : Research on acyclic tetrapeptides containing a Z-dehydrophenylalanine residue explores their solution conformations, contributing to the understanding of peptide structure-function relationships and potential applications in drug design (Uma, Chauhan, Kumar, & Balaram, 2009).

Materials Science

- Microstructure and Magnetic Susceptibility of Zr-Mo Alloys : Studies on Zr-Mo alloys aim to develop materials with low magnetic susceptibility for Magnetic Resonance Imaging (MRI) applications. This research has implications for the medical device industry, particularly in the design of MRI-compatible implants (Suyalatu et al., 2010).

Structural Biology

- Protein Structure Refinement via NMR : An innovative approach using Bayesian probability and NMR chemical shifts for deriving structural information about proteins showcases the potential for precise protein structure refinement and prediction, contributing to advancements in structural biology and drug discovery (Le, Pearson, Dios, & Oldfield, 1995).

Therapeutics

- Inhibiting Polymerization in Z Alpha1-Antitrypsin-related Emphysema : Research into Z variant of alpha1-antitrypsin (Z-AT) explores strategies to inhibit polymerization, offering potential therapeutic approaches to address liver cirrhosis and emphysema associated with Z-AT (Parfrey, Dafforn, Belorgey, Lomas, & Mahadeva, 2004).

Mechanism of Action

Target of Action

Z-beta-Ala-osu, also known as Z-β-Alanine N-hydroxysuccinimide ester, is a derivative of β-Alanine . It is primarily used in peptide synthesis as a coupling reagent . The primary targets of Z-beta-Ala-osu are the amino acids in peptides and proteins that it helps to link together during the synthesis process .

Mode of Action

The mode of action of Z-beta-Ala-osu involves its interaction with the amino acids in peptides and proteins. As a coupling reagent, it facilitates the formation of peptide bonds, which are the chemical bonds that link amino acids together in a peptide or protein . The exact mechanism of this interaction is complex and involves several steps, including deprotonation, elimination, and a Lossen-type rearrangement .

Biochemical Pathways

The biochemical pathways affected by Z-beta-Ala-osu are those involved in peptide and protein synthesis. By facilitating the formation of peptide bonds, Z-beta-Ala-osu plays a crucial role in the creation of peptides and proteins, which are essential components of all living organisms and play a wide variety of roles in the body .

Result of Action

The result of Z-beta-Ala-osu’s action is the successful synthesis of peptides and proteins. By facilitating the formation of peptide bonds, it enables the creation of these crucial biological molecules . The specific molecular and cellular effects of Z-beta-Ala-osu’s action would depend on the particular peptides or proteins being synthesized.

Action Environment

The action of Z-beta-Ala-osu is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of other chemicals can influence its efficacy and stability . .

Safety and Hazards

Z-beta-Ala-osu should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O6/c18-12-6-7-13(19)17(12)23-14(20)8-9-16-15(21)22-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,16,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQSLJICWKEVSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-beta-Ala-osu | |

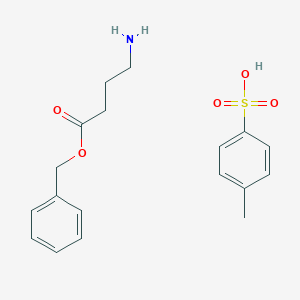

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B554265.png)